Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Medicinal Chemistry Structure-Activity Relationship p38 MAP Kinase

This 3-chlorobenzoyl-substituted 2-imidazoline is a critical probe for SAR studies on the N-acyl moiety of anti-cytokine agents. The meta-chloro substituent critically impacts electronic distribution, molecular recognition, and p38 MAPK inhibitory activity—unlike the 4-chloro or unsubstituted benzoyl analogs, which are not functionally equivalent. Researchers can use this compound to assess the contribution of hydrophobicity (Hansch π +0.71) to target engagement and cytokine suppression. For reproducible results in kinase and cellular inflammation assays, this specific regioisomer is essential. Custom synthesis may be required; inquire for batch-specific purity and lead times.

Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
CAS No. 851863-93-9
Cat. No. B2481255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole
CAS851863-93-9
Molecular FormulaC17H15ClN2OS
Molecular Weight330.83
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
InChIKeyPXOYNVADENGEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole: A 2-Imidazoline Cytokine Inhibitor Scaffold with meta-Chloro Substitution


2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-93-9) is a synthetic, trisubstituted heterocyclic compound belonging to the 4,5-dihydro-1H-imidazole (2-imidazoline) class. It is characterized by a benzylsulfanyl group at the 2-position and a 3-chlorobenzoyl substituent on the N-1 nitrogen . This structural class has been extensively investigated for its ability to inhibit the release of pro-inflammatory cytokines, with key analogs demonstrating potent inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) release, mediated through p38 mitogen-activated protein (MAP) kinase inhibition [1]. The presence of the meta-chloro substituent on the benzoyl ring distinguishes it from its para-chloro and unsubstituted benzoyl regioisomers, a structural nuance that can critically impact electronic distribution, molecular recognition, and biological activity [2].

2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole: The Risk of Substituent Interchange in 2-Imidazoline Procurement


Generic substitution within the 2-imidazoline class is not straightforward due to the high sensitivity of biological activity to subtle structural changes. Quantitative structure-activity relationship (QSAR) studies on benzylsulfanyl imidazoles have demonstrated that the contribution of specific substituents to anti-cytokine activity is highly position-dependent [1]. The nature and position of substituents on the N-acyl phenyl ring are critical; for instance, the Hansch analysis revealed that a more hydrophobic substituent at the meta-position (3-R) is beneficial for augmenting TNF-alpha inhibitory activity, while a different profile is required for IL-1beta inhibition [1]. Swapping the 3-chlorobenzoyl group of this compound for a closely related 4-chlorobenzoyl or an unsubstituted benzoyl analog is therefore unlikely to result in a functionally equivalent molecule, potentially leading to significant differences in potency, selectivity, or physicochemical properties. This makes precise chemical identity paramount for reproducible research and procurement decisions.

2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole: A Comparative Evidence Guide for Scientific and Industrial Selection


Regioisomeric Differentiation: Meta- vs. Para-Chlorobenzoyl Substitution and Implications for Biological Activity

The target compound features a 3-chlorobenzoyl group, distinguishing it from the commercially available 4-chloro regioisomer (CAS 851863-94-0) . While direct biological testing data for both isomers in the same assay is not publicly available, a comprehensive QSAR study on a related series of benzylsulfanyl imidazole anticytokine agents provides a strong class-level inference [1]. The Fujita-Ban analysis indicated that substituents at the 3-position (meta) of the N-acyl phenyl ring have a different contribution to activity compared to those at the 4-position (para) [1]. Specifically, the Hansch analysis revealed that a more hydrophobic substituent at the meta-position is advantageous for TNF-alpha inhibition, whereas a less hydrophobic substituent at the para-position is beneficial [1]. This electronic and steric differentiation suggests that the 3-chloro and 4-chloro isomers are not functionally interchangeable.

Medicinal Chemistry Structure-Activity Relationship p38 MAP Kinase

N-Acylated Scaffold Enhancement over the Core 2-Benzylsulfanyl-2-imidazoline Parent Molecule

The target compound is an N-acylated derivative of the core scaffold 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 20268-38-6) [1]. A benchmark for this chemotype is compound 2b, a 2,4,5-trisubstituted imidazole from Laufer et al. (2002), which lacks an N-acyl group but demonstrates a specific activity profile: IC50 values of 4.0 µM for p38 kinase, 1.1 µM for TNF-alpha release, and 0.38 µM for IL-1beta release in PBMC/human whole blood assays [2]. While the N-acyl modification present in the target compound is not directly tested in this study, subsequent SAR investigations in the same series showed that modifying the N-1 position can dramatically alter potency, as seen with compound 2q, which achieved a 6- to 10-fold improvement in p38 and IL-1beta inhibition [2]. This highlights the significant potential of N-acyl modification to modulate activity beyond the core scaffold.

Chemical Biology Enzyme Inhibition Anti-inflammatory Agents

Physicochemical Property Differentiation: Molecular Complexity and Predicted Lipophilicity

The target compound (C17H15ClN2OS, MW = 330.83 g/mol) contains a 3-chlorobenzoyl group and a benzylsulfanyl group, making it structurally more complex and heavier than the unsubstituted 1-benzoyl analog (C17H16N2OS, MW = 296.39 g/mol, CAS 16302-91-3) . The introduction of the chlorine atom increases the molecular weight, alters the overall lipophilicity, and impacts the electron density of the aromatic system. In the context of anticytokine SAR, the QSAR study by Singh et al. indicates that a more hydrophobic substituent at the meta-position is favorable for TNF-alpha inhibition, suggesting that the 3-chloro substitution may be a beneficial modification for enhancing this specific activity compared to the unsubstituted analog [1].

ADME-Tox Drug Design Physicochemical Properties

Primary Application Scenarios for 2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole Driven by Comparative Evidence


Investigating the Effect of Meta-Substitution on p38 MAP Kinase Inhibition and Anti-Cytokine Activity

This compound is an ideal candidate for structure-activity relationship (SAR) studies focused on the N-acyl moiety of 2-benzylsulfanyl-2-imidazolines. By comparing its activity against the well-characterized benchmark compound 2b (p38 IC50 = 4.0 µM, TNF-alpha IC50 = 1.1 µM) [1] and the unsubstituted 1-benzoyl analog (CAS 16302-91-3) , researchers can directly assess the contribution of the 3-chloro substituent to p38 kinase inhibition and cytokine release suppression. This addresses a specific gap in existing QSAR models, which predict a positive contribution from a meta-hydrophobic group [2].

Discerning Regioisomeric Effects on Target Engagement and Selectivity in Inflammatory Disease Models

A critical question in medicinal chemistry is the functional consequence of regioisomerism. A comparative screening of this compound against its 4-chloro regioisomer (CAS 851863-94-0) in panels of kinase assays and cellular models of inflammation can reveal how the chlorine position on the benzoyl ring alters target engagement, selectivity, and downstream anti-inflammatory effects. This is particularly relevant given the established differential contributions of meta- and para-substituents in similar anti-cytokine agents [2].

Exploring N-Acyl Modifications for Enhanced Drug-Like Properties

This compound serves as a chemical tool for exploring the impact of N-acylation on the pharmacokinetic and physicochemical profile of the 2-imidazoline scaffold. Its predicted higher lipophilicity (implied by the Hansch π constant for Cl of +0.71) [2] compared to the non-chlorinated analog makes it a valuable entity for studying the relationship between the N-acyl group, membrane permeability, and metabolic stability, which are crucial parameters for advancing this class of compound towards in vivo studies.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.